molecular formula C18H21N5O4S B2666832 2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034384-54-6

2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2666832
CAS No.: 2034384-54-6
M. Wt: 403.46
InChI Key: MIXVOMMIBPAYRV-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phenyl ring substituted with an isopropylsulfonyl group and a pyrazolyl-oxadiazolyl moiety, making it an interesting subject for chemical studies.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the Phenyl Intermediate: The phenyl ring is functionalized with an isopropylsulfonyl group through sulfonation reactions.

    Synthesis of the Pyrazolyl-Oxadiazolyl Moiety: This involves the cyclization of appropriate precursors to form the pyrazole and oxadiazole rings.

    Coupling Reaction: The final step involves coupling the phenyl intermediate with the pyrazolyl-oxadiazolyl moiety under specific reaction conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
  • 2-(4-(ethylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Uniqueness

2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different sulfonyl substituents.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-12(2)28(25,26)15-6-4-13(5-7-15)8-16(24)19-10-17-21-18(22-27-17)14-9-20-23(3)11-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXVOMMIBPAYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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